2,6-Dichloroindophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Redox Indicator:

DCPIP functions as a useful visual indicator for various redox reactions. In its oxidized form, it appears blue, while upon reduction, it becomes colorless. This color change allows researchers to monitor the progress of reactions involving electron transfer. For instance, DCPIP can be used to assess the activity of enzymes like NAD(P)H dehydrogenases and xanthine oxidase, which play crucial roles in cellular metabolism .

Electron Acceptor in Enzyme Assays:

DCPIP serves as an electron acceptor in various enzyme assays. As a result of its ability to accept electrons from specific enzymes, it gets reduced and loses its color. By measuring the rate of color change, researchers can determine the activity of the enzyme being studied. This application is valuable in understanding enzyme function and kinetics in diverse biological processes .

Antioxidant Capacity Measurement:

DCPIP can be employed to evaluate the antioxidant capacity of various compounds. When antioxidants donate electrons to DCPIP, they cause its reduction, leading to a color change. The extent of color change reflects the antioxidant's ability to scavenge free radicals, offering insights into potential health benefits .

Potential Cancer Therapeutic:

Emerging research suggests DCPIP might possess potential as a cancer therapeutic agent. Studies indicate that it can induce cell death in specific cancer cell lines, potentially by promoting oxidative stress and depleting intracellular glutathione . However, further investigation is necessary to fully understand its efficacy and safety in a clinical setting.

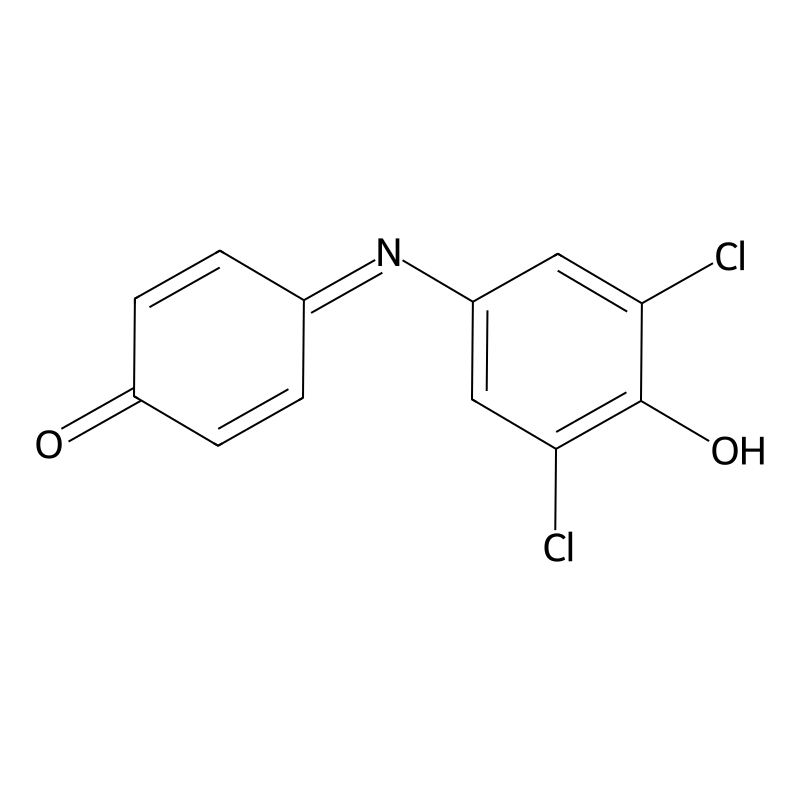

2,6-Dichloroindophenol, also known as 2,6-dichlorophenolindophenol, is a chemical compound with the molecular formula . It is characterized as a quinone imine and is distinguished by the presence of two chlorine atoms at the 2 and 6 positions of the phenol ring. This compound serves primarily as a redox dye, exhibiting a vibrant blue color when oxidized and transitioning to colorless upon reduction. Its maximum absorption occurs at 600 nm, making it useful in various spectrophotometric applications .

DCPIP's mechanism of action primarily relies on its ability to undergo redox reactions. In biological systems, DCPIP can act as an electron acceptor in electron transport chains, measuring the activity of enzymes involved in these processes. For instance, it can be used to assess the activity of vitamin C (L-ascorbic acid) by acting as an electron acceptor during its oxidation.

Physical and Chemical Properties

- Molecular Formula: C12H7Cl2NO2 []

- Molecular Weight: 268.1 g/mol []

- Physical State: Blue solid (oxidized form), colorless solid (reduced form) []

- Melting Point: Not readily available

- Boiling Point: Decomposes before boiling []

- Solubility: Soluble in water, slightly soluble in ethanol []

- Stability: Light-sensitive, decomposes in strong acids and bases []

DCPIP is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure []. Here are some safety points to consider:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling DCPIP.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothes.

- Wash hands thoroughly after handling.

- Dispose of waste according to recommended procedures.

The reactivity of 2,6-dichloroindophenol is notable in redox reactions. It can be reduced by various reducing agents, including ascorbic acid (vitamin C), which converts the blue dye into a colorless form. This property is exploited in analytical chemistry for titrations to measure vitamin C content in solutions . Additionally, studies have shown that its reaction kinetics can vary significantly with pH levels; for instance, the maximum reactivity occurs at pH 6.88 .

Research indicates that 2,6-dichloroindophenol has potential biological activities, particularly in pharmacology. It has been observed to act as a pro-oxidant chemotherapeutic agent, selectively inducing cell death in human melanoma cells through mechanisms involving oxidative stress and depletion of intracellular glutathione . Furthermore, it plays a role in photosynthesis research by acting as an electron acceptor in chloroplasts, allowing scientists to measure photosynthetic rates accurately .

The synthesis of 2,6-dichloroindophenol typically involves the reaction of 2,6-dichlorophenol with an appropriate amine under acidic conditions. The general procedure includes:

- Starting Materials: 2,6-Dichlorophenol and an amine (often aniline).

- Reaction Conditions: The reaction is carried out in an acidic medium to promote the formation of the indophenol structure.

- Purification: The product is purified through recrystallization or chromatography techniques.

This method yields high purity and efficiency in producing the compound for various applications .

2,6-Dichloroindophenol has diverse applications across multiple fields:

- Analytical Chemistry: Used as a redox dye for titrations to determine vitamin C levels.

- Biochemistry: Serves as an electron acceptor in studies of photosynthesis.

- Pharmaceutical Research: Investigated for its potential use in cancer therapies due to its pro-oxidant properties .

- Environmental Science: Employed in assays to study pollutant degradation.

Interaction studies involving 2,6-dichloroindophenol have revealed significant insights into its reactivity with biological molecules. For example, it has been shown to interact with thiols such as cysteine, affecting their reactivity and potentially influencing cellular redox states . These interactions are crucial for understanding its role in biochemical pathways and therapeutic applications.

Several compounds share structural similarities with 2,6-dichloroindophenol. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Dichlorophenolindophenol | Similar indophenol structure | Used primarily as a dye and redox indicator |

| Indigo | Dioxo structure | Natural dye used extensively in textiles |

| Phenolphthalein | pH indicator | Changes color based on pH levels |

| Chlorophenol | Single chlorine substitution | Used as antiseptic and disinfectant |

Uniqueness of 2,6-Dichloroindophenol

What sets 2,6-dichloroindophenol apart from these similar compounds is its specific application in measuring photosynthetic activity and its dual role as both a dye and a potential therapeutic agent. Its unique reactivity profile allows it to function effectively in both biological assays and analytical chemistry contexts .

Acylation Reactions in 2,6-Dichloroindophenol Synthesis

The acylation reaction represents one of the fundamental approaches to synthesizing 2,6-dichloroindophenol [4]. This process typically begins with 2,6-dichlorophenol as the primary starting material [21]. The acylation pathway involves the formation of carbon-carbon bonds through the introduction of acyl groups to the aromatic structure [9].

In the traditional acylation route, 2,6-dichlorophenol undergoes reaction with specific reagents under controlled conditions to form intermediates necessary for the indophenol structure [4]. The reaction formula typically follows a two-step process where the first step involves acylation reaction to introduce the required functional groups [10]. This reaction is often conducted in the presence of suitable catalysts to enhance the reaction efficiency and selectivity [10].

The acylation mechanism proceeds through electrophilic substitution, where the acylating agent acts as an electrophile that attacks the aromatic ring of 2,6-dichlorophenol [17]. This process is facilitated by the activation of the acylating agent, typically through the formation of an acylium ion or a related electrophilic species [17]. The presence of chlorine atoms at positions 2 and 6 influences the reactivity and regioselectivity of the acylation process, directing the substitution to specific positions on the aromatic ring [4].

Etherification Reactions in 2,6-Dichloroindophenol Synthesis

Etherification represents another classical approach to synthesizing 2,6-dichloroindophenol, particularly for introducing the required oxygen-containing functional groups [10]. The etherification process typically involves the formation of ether linkages through the reaction of hydroxyl groups with suitable alkylating agents [18].

In the context of 2,6-dichloroindophenol synthesis, etherification often follows the acylation step, completing the second phase of the reaction sequence [10]. This process typically involves the reaction of intermediates formed during acylation with appropriate reagents to establish the ether bonds necessary for the final indophenol structure [18].

The mechanism of etherification in 2,6-dichloroindophenol synthesis generally follows an SN2 (bimolecular nucleophilic substitution) pathway [16]. In this mechanism, the hydroxyl group of the intermediate acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, resulting in the formation of an ether bond [16]. The Williamson ether synthesis represents one of the most common approaches for this transformation, involving the reaction of an alkoxide with an alkyl halide or tosylate [18].

The table below summarizes the key aspects of classical acylation and etherification reactions in 2,6-dichloroindophenol synthesis:

| Reaction Type | Starting Materials | Key Reagents | Reaction Conditions | Intermediates |

|---|---|---|---|---|

| Acylation | 2,6-dichlorophenol | Acylating agents, Lewis acids | Moderate temperature, anhydrous conditions | Acylated intermediates |

| Etherification | Acylated intermediates | Alkylating agents, bases | Varied temperature, appropriate solvents | Etherified products leading to indophenol |

Modern Catalytic Approaches: Phase Transfer Catalysts in One-Pot Reactions

The development of modern synthetic methodologies has significantly enhanced the efficiency and selectivity of 2,6-dichloroindophenol synthesis [12]. Among these advancements, phase transfer catalysis has emerged as a particularly valuable approach for facilitating reactions between reagents in different phases, thereby enabling one-pot synthesis strategies [32].

Phase transfer catalysis can be defined as a special form of heterogeneous catalysis that supports the movement of a reactant from one phase into another phase where the reaction occurs [37]. This approach is especially beneficial for the synthesis of 2,6-dichloroindophenol, as it allows for the efficient reaction of ionic species in organic solvents [32].

In the context of 2,6-dichloroindophenol synthesis, phase transfer catalysts typically consist of quaternary ammonium or phosphonium salts that facilitate the transfer of reagents between aqueous and organic phases [33]. These catalysts function by forming ion pairs with reactive anions, making them soluble in the organic phase where they can react with organic substrates [37].

The one-pot synthesis of 2,6-dichloroindophenol using phase transfer catalysis offers several advantages over traditional multi-step approaches [20]. This methodology allows for the sequential execution of multiple reactions in a single vessel without the isolation of intermediates, thereby reducing solvent consumption, minimizing waste generation, and improving overall yield [20].

The mechanism of phase transfer catalysis in 2,6-dichloroindophenol synthesis typically involves the following steps [37]:

- Formation of an ion pair between the phase transfer catalyst and an anionic reagent in the aqueous phase

- Transfer of this ion pair to the organic phase

- Reaction of the activated anion with organic substrates in the organic phase

- Return of the catalyst to the aqueous phase to repeat the cycle

The application of phase transfer catalysis in 2,6-dichloroindophenol synthesis has been demonstrated to significantly enhance reaction rates and yields compared to conventional methods [12]. For example, the use of tetrabutylammonium salts as phase transfer catalysts has been shown to facilitate the efficient coupling of 2,6-dichlorophenol derivatives with appropriate coupling partners under mild conditions [31].

Recent advancements in phase transfer catalysis for 2,6-dichloroindophenol synthesis include the development of chiral phase transfer catalysts that enable enantioselective transformations [38]. These catalysts have been particularly valuable for controlling the stereochemistry of reactions involving prochiral substrates, leading to optically active products with high enantiomeric purity [31].

Industrial-Scale Production: Optimization of Reaction Conditions and Yield

The industrial-scale production of 2,6-dichloroindophenol presents unique challenges that require careful optimization of reaction conditions to achieve high yields and product purity [6]. The transition from laboratory-scale synthesis to industrial production necessitates comprehensive consideration of factors such as reaction kinetics, heat transfer, mixing efficiency, and process economics [24].

In industrial settings, the production of 2,6-dichloroindophenol typically involves large-scale oxidation reactions using continuous flow reactors . The reaction conditions are meticulously optimized to ensure high yield and purity of the product . Following the reaction, the compound undergoes purification through crystallization and drying processes to obtain the final product suitable for commercial applications .

One of the primary considerations in industrial 2,6-dichloroindophenol production is the selection of appropriate starting materials [21]. While laboratory syntheses often utilize high-purity reagents, industrial processes must balance reagent quality with cost considerations [21]. The use of 2,6-dichlorophenol as a starting material has been established as an economically viable approach for large-scale production [29].

Temperature control represents another critical factor in optimizing industrial 2,6-dichloroindophenol synthesis [4]. The reaction typically requires temperatures between 70-100°C to achieve optimal conversion rates [4]. However, exothermic reaction profiles necessitate efficient heat removal systems to prevent runaway reactions and maintain product quality [4].

The table below summarizes key parameters and their optimization ranges for industrial 2,6-dichloroindophenol production:

| Parameter | Optimization Range | Impact on Yield | Impact on Purity |

|---|---|---|---|

| Temperature | 70-100°C | Higher temperatures increase reaction rate but may reduce selectivity | Moderate temperatures favor higher purity |

| Catalyst Concentration | 0.5-5 mol% | Higher catalyst loadings increase rate but add purification challenges | Lower catalyst amounts favor higher purity |

| Reaction Time | 2-8 hours | Extended times improve conversion but may lead to side reactions | Optimal time balances conversion and selectivity |

| Solvent System | Various polar solvents | Appropriate solvent enhances reagent solubility and reaction rate | Solvent purity directly impacts product purity |

The purification of 2,6-dichloroindophenol in industrial settings typically involves a combination of filtration, crystallization, and drying operations [6]. The crystallization process is particularly important for achieving high-purity product, with parameters such as cooling rate, seed crystal addition, and solvent composition carefully controlled to optimize crystal size distribution and purity [6].

Recent advancements in industrial 2,6-dichloroindophenol production have focused on continuous manufacturing approaches that offer advantages in terms of process control, product consistency, and operational efficiency . These continuous processes typically employ flow reactors that enable precise control of reaction parameters and facilitate rapid scale-up from pilot to full-scale production .

Alternative Synthesis Pathways: Biofield Energy Treatments and Their Effects

Beyond conventional chemical synthesis methods, alternative approaches to 2,6-dichloroindophenol synthesis have emerged in recent years, including the application of biofield energy treatments [7]. These unconventional methods represent an evolving area of research that explores the potential influence of biofield energy on chemical synthesis outcomes [7].

Biofield energy treatment involves the application of energy fields believed to interact with biological systems [35]. In the context of chemical synthesis, this approach has been investigated for its potential to modify physical, thermal, and spectral properties of various compounds, including 2,6-dichloroindophenol precursors [7].

Research conducted on the effects of biofield energy treatment on 2,6-dichlorophenol, a key precursor in 2,6-dichloroindophenol synthesis, has yielded intriguing findings [7]. X-ray diffraction (XRD) analysis of biofield-treated 2,6-dichlorophenol revealed significant changes in crystallite size compared to untreated samples [7]. Specifically, the crystallite size was reduced from 98.19 nm in control samples to 52.93 nm in treated samples, suggesting structural modifications at the molecular level [7].

Further investigations using differential scanning calorimetry (DSC) demonstrated that biofield energy treatment resulted in a slight increase in the melting temperature of 2,6-dichlorophenol [7]. Additionally, the latent heat of fusion was substantially altered, changing by approximately 28% compared to untreated samples [7]. These thermal property modifications suggest potential changes in molecular arrangements and intermolecular interactions following biofield treatment [7].

Spectroscopic analyses using Fourier transform infrared (FT-IR) spectroscopy have identified specific molecular vibration changes in biofield-treated samples [7]. For instance, a shift in the C=C stretching peak from 1464 cm⁻¹ to 1473 cm⁻¹ was observed in treated 2,6-dichlorophenol, indicating alterations in bond characteristics [7].

The implications of these biofield-induced changes for 2,6-dichloroindophenol synthesis are significant [7]. It is hypothesized that the increased crystallite size and altered melting properties of biofield-treated precursors could influence reaction kinetics and product characteristics [7]. Specifically, these modifications might affect the reaction rate of 2,6-dichlorophenol in subsequent transformations, potentially offering advantages for the synthesis of pharmaceutical compounds [7].

The table below summarizes the observed effects of biofield energy treatment on 2,6-dichlorophenol properties relevant to 2,6-dichloroindophenol synthesis:

| Property | Control Sample | Biofield-Treated Sample | Percent Change |

|---|---|---|---|

| Crystallite Size | 98.19 nm | 52.93 nm | -46.09% |

| Melting Temperature | Baseline value | Slight increase | Not specified |

| Latent Heat of Fusion | Baseline value | Substantial change | ~28% |

| C=C Stretching Peak | 1464 cm⁻¹ | 1473 cm⁻¹ | Shift of 9 cm⁻¹ |

While biofield energy treatment represents an unconventional approach to modifying chemical synthesis parameters, the documented changes in physical and spectral properties suggest potential applications in optimizing 2,6-dichloroindophenol synthesis pathways [7]. However, it is important to note that this area of research remains exploratory, with further investigations needed to fully understand the mechanisms underlying these observed effects and their practical implications for large-scale synthesis [35].

XLogP3

UNII

Other CAS

Wikipedia

2,6-dichloroindophenol